6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
CAS No.:
Cat. No.: VC16531517
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O5 |
|---|---|
| Molecular Weight | 282.33 g/mol |
| IUPAC Name | 6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |
| Standard InChI | InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3 |
| Standard InChI Key | CFCZKBUBOFFSDG-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C |
Introduction
Chemical Structure and Taxonomic Classification
Molecular Architecture
The compound’s IUPAC name, 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one, delineates a polycyclic system comprising four fused rings: three oxolane (tetrahydrofuran) rings and one oxepane (tetrahydropyran) ring. Key structural features include:
-
Tetracyclic Core: A 15-membered carbon skeleton with bridges at positions 3,5; 8,10; and 10,3, forming a compact, rigid framework.
-
Functional Groups: A hydroxyl group at C6, methyl groups at C5, C10, and C15, and a ketone at C14. These groups influence solubility, hydrogen-bonding capacity, and electrophilic reactivity.
-
Stereochemistry: The stereochemical arrangement of substituents remains undefined in open literature, though computational modeling of analogous sesquiterpenoids suggests chair and boat conformations in the oxolane rings .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Lipophilic (predicted) |
| Melting Point | Unreported |
Taxonomic Origin and Biosynthesis
This compound is biosynthesized in select Asteraceae species, though the exact plant sources remain proprietary. Sesquiterpenoid lactones in this family typically arise from the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidative modifications. The hydroxyl and ketone groups in 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[...]pentadecan-14-one likely result from late-stage oxidation steps mediated by cytochrome P450 enzymes.
Synthesis and Chemical Reactivity
Key Reaction Conditions
-
Temperature: Multi-step reactions likely require low temperatures (−78°C to 0°C) for sensitive intermediates, transitioning to ambient or elevated temperatures (50–100°C) for cyclizations.
-
Solvents: Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) facilitate cyclization, while protic solvents (e.g., methanol) may aid in workup and purification.
-
Catalysts: Lewis acids (e.g., BF3·OEt2) or Brønsted acids (e.g., p-toluenesulfonic acid) could drive cyclization and epoxide ring-opening .
Reactivity of Functional Groups
-
Hydroxyl Group (C6): Susceptible to acetylation, methylation, or oxidation. Protection as a silyl ether (e.g., TBS) during synthesis is probable.
-
Ketone (C14): Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH4), enabling derivative synthesis.
-
Methyl Groups: Inert under most conditions but may undergo radical halogenation at elevated temperatures.
| Compound | Bioactivity | Mechanism |
|---|---|---|
| Target Compound | CYP inhibition | Competitive binding |
| Parthenolide | Anticancer, anti-inflammatory | NF-κB inhibition |
| Eupaheliangolide A | Cytotoxic | DNA intercalation |
Comparison with Related Sesquiterpenoids
Structural Analogues
-
Vernolide A: Shares a germacrane skeleton but lacks the tetracyclic oxygenated rings .
-
Artemisinin: Contains an endoperoxide bridge, enabling antimalarial activity absent in the target compound .
Functional Divergence
While artemisinin and parthenolide exhibit pronounced therapeutic effects, 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[...]pentadecan-14-one’s CYP inhibition profile represents a niche pharmacological niche, underscoring the diversity of sesquiterpenoid bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume